molecular formula C12H14F2O3S B13516511 (2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

(2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No.: B13516511
M. Wt: 276.30 g/mol
InChI Key: WXDQQLHSDXPDDV-UHFFFAOYSA-N
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Description

(2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Benzene Ring: The benzene ring with a sulfonate group can be attached through a Friedel-Crafts alkylation reaction using appropriate catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or other reduced forms.

    Substitution: The fluorine atoms and the sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Sulfonic acid derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms or sulfonate group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonate groups.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (2,2-difluorocyclobutyl)methyl 4-chlorobenzene-1-sulfonate
  • (2,2-difluorocyclobutyl)methyl 4-nitrobenzene-1-sulfonate
  • (2,2-difluorocyclobutyl)methyl 4-methoxybenzene-1-sulfonate

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzene ring (chlorine, nitro, methoxy groups).
  • Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with other molecules.
  • Applications: Each compound may have unique applications based on its specific structural properties and reactivity.

Properties

Molecular Formula

C12H14F2O3S

Molecular Weight

276.30 g/mol

IUPAC Name

(2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-7-12(10,13)14/h2-5,10H,6-8H2,1H3

InChI Key

WXDQQLHSDXPDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2(F)F

Origin of Product

United States

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